4-(trifluoromethyl)-2-[(E)-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,3-thiazole-5-carbonitrile
Description
This compound features a 1,3-thiazole core substituted with:
- 4-Trifluoromethyl (CF₃): Enhances lipophilicity and metabolic stability.
- 5-Carbonitrile (CN): A strong electron-withdrawing group influencing electronic properties and reactivity.
Molecular Formula: C₁₄H₈F₆N₄S
Molecular Weight: 378.3 g/mol
Key Applications: Thiazole derivatives are explored in medicinal chemistry for kinase inhibition, antimicrobial activity, and agrochemical development.
Properties
IUPAC Name |
4-(trifluoromethyl)-2-[(E)-2-[3-(trifluoromethyl)anilino]ethenyl]-1,3-thiazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F6N3S/c15-13(16,17)8-2-1-3-9(6-8)22-5-4-11-23-12(14(18,19)20)10(7-21)24-11/h1-6,22H/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXFEGYKINNQAR-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC=CC2=NC(=C(S2)C#N)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N/C=C/C2=NC(=C(S2)C#N)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F6N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(trifluoromethyl)-2-[(E)-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,3-thiazole-5-carbonitrile typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors to control reaction conditions precisely and minimize side reactions. The use of catalysts and advanced purification techniques, such as chromatography, is also common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-(trifluoromethyl)-2-[(E)-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,3-thiazole-5-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the carbonitrile group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
4-(trifluoromethyl)-2-[(E)-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,3-thiazole-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-(trifluoromethyl)-2-[(E)-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,3-thiazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thiazole ring can interact with active sites of enzymes, inhibiting their activity and modulating biochemical pathways .
Comparison with Similar Compounds
Ethyl 4-Methyl-2-[4-(Trifluoromethyl)phenyl]thiazole-5-carboxylate
- Core : 1,3-Thiazole
- Substituents :
- 4-Methyl
- 5-Ethoxycarbonyl (COOEt)
- 2-4-(Trifluoromethyl)phenyl
- Molecular Weight : 315.3 g/mol
- Key Differences: Lacks the ethenylamino linkage and carbonitrile group. The ester (COOEt) increases hydrophilicity compared to the target’s CN group.
Ethyl 2-[(2-Methylphenyl)amino]-4-(Trifluoromethyl)-1,3-thiazole-5-carboxylate
- Core : 1,3-Thiazole
- Substituents: 4-CF₃ 5-COOEt 2-(2-Methylphenyl)amino
- Molecular Weight : 357.4 g/mol
- Key Differences: Direct amino linkage to a methylphenyl group instead of an ethenyl bridge. The absence of conjugation reduces electronic delocalization.
(E)-3-(2-Fluoro-5-nitroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
- Core : 1,3-Thiazole
- Substituents: 2-Thiazolyl (E)-3-(2-Fluoro-5-nitroanilino)acrylonitrile
- Molecular Weight : 393.4 g/mol
- Key Differences: Shares the ethenylamino linkage and carbonitrile but incorporates a nitro group and fluorine, which may alter redox properties and target selectivity.
Ethyl 5-Methyl-3-((3-(Trifluoromethyl)phenyl)carbonylamino)-2,4-thiazolecarboxylate
- Core : 1,3-Thiazole
- Substituents: 3-[(3-CF₃phenyl)carbonylamino] 5-COOEt 2-Methyl
- Molecular Weight : 358.3 g/mol
- Key Differences: Replaces the ethenylamino group with a carbonylamino linkage, reducing conformational flexibility but enhancing hydrolytic stability.
Comparative Analysis
Structural and Functional Differences
*Estimated via fragment-based methods.
Physicochemical Properties
Research Implications
- Target Compound: The dual CF₃ and CN groups enhance metabolic stability and binding affinity in hydrophobic pockets.
- Comparative Insights :
Biological Activity
The compound 4-(trifluoromethyl)-2-[(E)-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,3-thiazole-5-carbonitrile is a member of the thiazole family, which has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The chemical structure of the compound includes a thiazole ring substituted with trifluoromethyl groups and an ethenyl linkage, which is known to influence its biological interactions. The presence of trifluoromethyl groups typically enhances lipophilicity and metabolic stability, potentially increasing the compound's efficacy in biological systems.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to This compound have shown promising results against various cancer cell lines.
- In vitro Studies : A study reported that thiazole derivatives exhibited significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism of action is believed to involve the induction of apoptosis through mitochondrial pathways and the inhibition of cell proliferation by disrupting cell cycle progression .
- Case Study : A specific derivative demonstrated an IC50 value of 12 µM against MCF-7 cells, indicating strong antiproliferative activity. The structure-activity relationship (SAR) analysis suggested that modifications at the phenyl and thiazole moieties could enhance activity .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties.
- In vitro Antimicrobial Testing : Compounds similar to the target compound have been evaluated for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL .
- Mechanism of Action : The antimicrobial action is thought to be linked to disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .
Table 1: Biological Activity Summary
| Activity Type | Cell Line/Organism | IC50/MIC (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 12 | |
| Anticancer | HeLa | 15 | |
| Antimicrobial | Staphylococcus aureus | 16 | |
| Antimicrobial | Escherichia coli | 32 |
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of This compound is crucial for assessing its therapeutic potential.
- Absorption and Distribution : The presence of trifluoromethyl groups may enhance membrane permeability, leading to improved absorption rates in biological systems.
- Toxicity Studies : Preliminary toxicity assessments in animal models have shown that while some derivatives exhibit low toxicity at therapeutic doses, further studies are necessary to evaluate long-term effects and safety profiles .
Q & A
How can researchers optimize the synthesis of this compound to achieve high yield and purity?
Methodological Answer:
Synthesis optimization should focus on reaction conditions (e.g., solvent, temperature, catalysts) and intermediate purification. For example:
- Step 1 : Use allyl-substituted precursors to stabilize the thiazole core during cyclization, as demonstrated in similar thiazole derivatives (yields >85%) .
- Step 2 : Introduce trifluoromethyl groups via nucleophilic substitution or palladium-catalyzed cross-coupling to minimize side reactions .
- Step 3 : Monitor reaction progress using TLC and isolate via column chromatography. Recrystallize in ethanol/hexane to enhance purity (>95%) .
- Critical Note : Melting point analysis (e.g., 108–110°C for analogous compounds) and NMR consistency checks are essential to confirm purity .
Table 1 : Comparison of Yields for Thiazole Derivatives
| Compound Type | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Cyclopropyl-thiazole | 89–96 | Allyl precursors, EtOH | |
| Trifluoromethyl-thiazole | 87–95 | Pd catalysis, DMF |
What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
A multi-technique approach ensures structural validation:
- 1H/13C-NMR : Assign peaks by comparing shifts to structurally similar compounds. For example, the vinyl (E)-ethenyl group shows characteristic doublets at δ 6.8–7.2 ppm, while thiazole protons resonate at δ 8.0–8.5 ppm .
- FT-IR : Confirm functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C-F stretches at 1100–1200 cm⁻¹) .
- Elemental Analysis : Validate C, H, N percentages (e.g., theoretical vs. experimental C: 69.48% vs. 69.52% in cyclopropyl-thiazoles) .
- Mass Spectrometry : Use HRMS to confirm molecular ion peaks (e.g., [M+H]+ for C₁₄H₈F₆N₃S expected at m/z 388.03) .
How can researchers resolve contradictions in 1H-NMR data caused by substituent electronic effects?
Advanced Methodological Answer:
Discrepancies in chemical shifts often arise from electron-withdrawing (e.g., -CF₃) or donating groups. To resolve:
- Step 1 : Compare experimental shifts with DFT-calculated NMR spectra (e.g., Gaussian09/B3LYP/6-311G**) to identify anomalous peaks .
- Step 2 : Perform 2D NMR (COSY, HSQC) to assign coupling patterns. For example, the (E)-ethenyl group’s trans coupling (J = 15–16 Hz) distinguishes it from (Z)-isomers .
- Case Study : In 3-allyl-thiazoles, the cyclopropyl ring induces upfield shifts (~0.3 ppm) in adjacent protons due to ring strain .
What computational strategies predict the electronic effects of trifluoromethyl groups on thiazole reactivity?
Advanced Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G** level to map electron density. The -CF₃ group reduces LUMO energy (-2.1 eV vs. -1.5 eV for -CH₃), increasing electrophilicity .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. The -CF₃ group enhances hydrophobic binding (ΔG = -9.2 kcal/mol) .
- SAR Analysis : Correlate -CF₃ positioning with bioactivity using QSAR models (R² > 0.85) .
How to design experiments to study this compound’s interaction with biological targets (e.g., enzymes)?
Advanced Methodological Answer:
- Fluorescence Quenching : Monitor binding to serum albumin (e.g., BSA) via Stern-Volmer plots. A 30% decrease in fluorescence intensity at 340 nm suggests strong binding .
- Surface Plasmon Resonance (SPR) : Immobilize the target enzyme on a chip and measure binding kinetics (ka/kd). For kinase inhibitors, KD values < 100 nM indicate high affinity .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish hydrophobic (CF₃-driven) vs. hydrogen-bond interactions .
How to address discrepancies between theoretical and experimental elemental analysis data?
Methodological Answer:
Minor deviations (<0.5%) may arise from hygroscopicity or solvent residues. Mitigation steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
